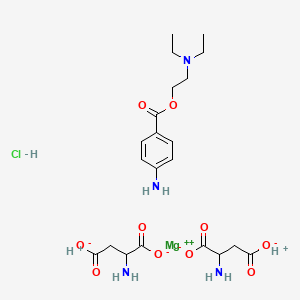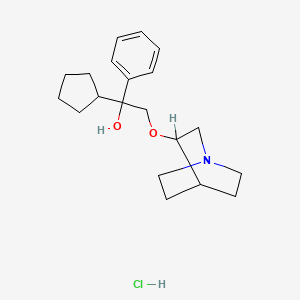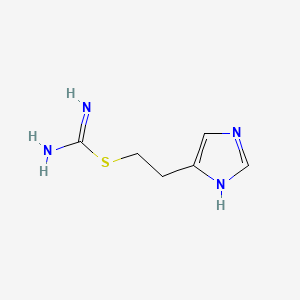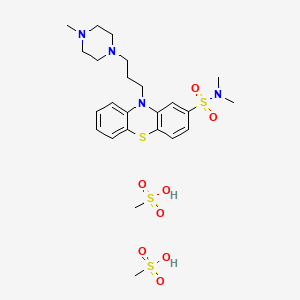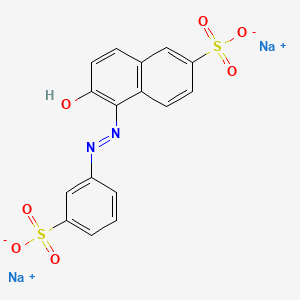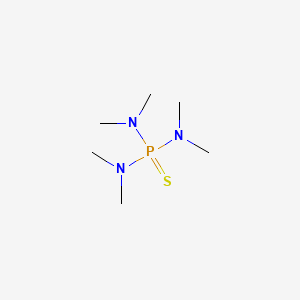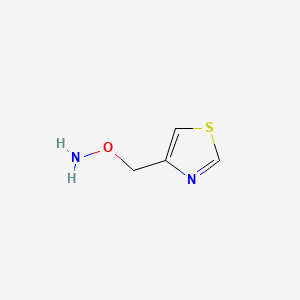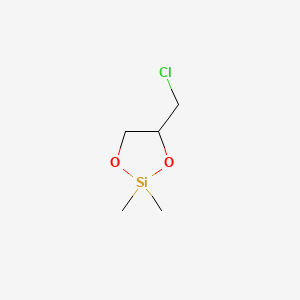
12-Hydroxymethylbenzo(a)pyrene
Overview
Description
12-Hydroxymethylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14O. It is a derivative of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. The compound consists of a benzo(a)pyrene core with a hydroxymethyl group attached at the 12th position. This structural modification imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxymethylbenzo(a)pyrene typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxymethylation of benzo(a)pyrene using formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the 12th position of the benzo(a)pyrene ring system.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized applications and potential health hazards. large-scale synthesis would likely follow similar routes as laboratory methods, with additional steps for purification and quality control to ensure the compound’s safety and efficacy.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxymethylbenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a benzylic alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at other positions on the benzo(a)pyrene ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 12-Carboxybenzo(a)pyrene.
Reduction: this compound alcohol.
Substitution: Various halogenated derivatives of benzo(a)pyrene.
Scientific Research Applications
12-Hydroxymethylbenzo(a)pyrene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its mutagenic and carcinogenic potential.
Medicine: Studied for its potential role in the development of cancer and other diseases related to environmental pollutants.
Industry: Utilized in environmental monitoring and assessment of pollution levels.
Mechanism of Action
The mechanism of action of 12-Hydroxymethylbenzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides and diol-epoxides, which can covalently bind to DNA and induce genetic damage. The aryl hydrocarbon receptor (AhR) pathway is also implicated in mediating the toxic effects of this compound.
Comparison with Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar mutagenic and carcinogenic effects.
1-Hydroxypyrene: A hydroxylated derivative of pyrene, used as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Uniqueness: 12-Hydroxymethylbenzo(a)pyrene is unique due to the presence of the hydroxymethyl group, which influences its chemical reactivity and biological interactions. This modification allows for specific studies on the metabolic activation and DNA-binding properties of polycyclic aromatic hydrocarbons, providing insights into their role in carcinogenesis.
Properties
IUPAC Name |
benzo[a]pyren-12-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-16-11-19-17-6-2-1-4-14(17)10-15-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVPWWLRDQHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241510 | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94500-43-3 | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


